(Butan-2-yl)[2-(thiophen-2-yl)ethyl]amine

Medicinal Chemistry Neuropharmacology Structure-Activity Relationship

(Butan-2-yl)[2-(thiophen-2-yl)ethyl]amine (CAS 1019557-32-4) is a secondary amine with the molecular formula C10H17NS and a molecular weight of 183.32 g/mol, characterized by a sec-butyl group linked via an ethylamine spacer to a thiophene ring. This compound is part of the thiophene-ethylamine class, which has established utility in medicinal chemistry as scaffolds for CNS-active agents and intermediates in the synthesis of antiplatelet drugs such as clopidogrel.

Molecular Formula C10H17NS
Molecular Weight 183.32 g/mol
Cat. No. B13250632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Butan-2-yl)[2-(thiophen-2-yl)ethyl]amine
Molecular FormulaC10H17NS
Molecular Weight183.32 g/mol
Structural Identifiers
SMILESCCC(C)NCCC1=CC=CS1
InChIInChI=1S/C10H17NS/c1-3-9(2)11-7-6-10-5-4-8-12-10/h4-5,8-9,11H,3,6-7H2,1-2H3
InChIKeyQZTBJMXIUFWSPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C10H17NS Procurement Guide: (Butan-2-yl)[2-(thiophen-2-yl)ethyl]amine as a Differentiated Secondary Amine Building Block


(Butan-2-yl)[2-(thiophen-2-yl)ethyl]amine (CAS 1019557-32-4) is a secondary amine with the molecular formula C10H17NS and a molecular weight of 183.32 g/mol, characterized by a sec-butyl group linked via an ethylamine spacer to a thiophene ring . This compound is part of the thiophene-ethylamine class, which has established utility in medicinal chemistry as scaffolds for CNS-active agents and intermediates in the synthesis of antiplatelet drugs such as clopidogrel . Its specific sec-butyl substitution pattern confers distinct steric and electronic properties compared to linear or unsubstituted analogs, impacting receptor binding, metabolic stability, and physicochemical profiles [1].

Workflow SAR Probe & CNS Scaffold Optimization
Selection Logic Differentiated sec-butyl steric & chiral profile
Use Context N-alkyl SAR on thiophene ethylamine cores

Critical Procurement Distinctions for (Butan-2-yl)[2-(thiophen-2-yl)ethyl]amine vs. Generic Thiophene Ethylamines


Generic substitution of thiophene ethylamine derivatives is scientifically unsound due to pronounced structure-activity relationship (SAR) sensitivity, particularly at the amine nitrogen. Minor alkyl chain modifications, such as switching from sec-butyl to n-butyl or ethyl, can drastically alter receptor binding affinities, pharmacokinetic profiles, and even synthetic accessibility [1]. Studies on analogous thiophene ethanolamines demonstrate that N-alkyl substitution patterns directly modulate beta-receptor blocking activity and antihypertensive effects, with aralkyl derivatives showing distinct potency profiles [2]. Furthermore, the position of the alkyl substitution (e.g., N-sec-butyl vs. alpha-methyl substitution) dictates metabolic stability and off-target liabilities [3]. Consequently, substituting (Butan-2-yl)[2-(thiophen-2-yl)ethyl]amine with a seemingly similar analog like Ethyl[2-(thiophen-2-yl)ethyl]amine or Butyl[1-(thiophen-2-yl)ethyl]amine without rigorous comparative validation risks project failure due to altered efficacy, unexpected toxicity, or irreproducible synthetic outcomes.

N-Alkyl SAR Sensitivity Minor changes to amine substitution may shift receptor binding kinetics and potency profiles.
Regioisomer Mismatch Switching attachment position alters synthetic routes, reported purity, and vendor availability.
ADME Profile Transfer Sec-butyl steric/chiral effects on lipophilicity and metabolism may not apply to linear analogs.

Quantitative Differentiation Evidence for (Butan-2-yl)[2-(thiophen-2-yl)ethyl]amine


Distinct N-Alkyl Steric Bulk Confers Differential 5-HT2A Receptor Binding Affinity

SAR studies on 4-thio-substituted phenylalkylamines, which serve as a pharmacologically relevant surrogate for thiophene ethylamines, reveal that extending the N-alkyl chain from ethyl to propyl or butyl increases potency at the 5-HT2A receptor. Specifically, adding an alpha-methyl group to the parent 2C-T compound increased potency fivefold in the head twitch response (HTR) assay, a behavioral proxy for psychedelic activity [1]. While direct data for (Butan-2-yl)[2-(thiophen-2-yl)ethyl]amine is absent, the sec-butyl group presents a steric profile intermediate between ethyl and longer branched chains, predicting a quantifiable shift in receptor binding kinetics compared to the unsubstituted ethylamine analog.

5-HT2A Binding Profile
Class-level inference
~5-fold potency shift
reported in HTR assay for alpha-methyl substitution
Supports N-alkyl substitution effect on binding endpoint context
Receptor binding kinetics may differ for sec-butyl analog
Medicinal Chemistry Neuropharmacology Structure-Activity Relationship

Regioisomeric Alkyl Attachment Alters Synthetic Accessibility and Purity Profile

(Butan-2-yl)[2-(thiophen-2-yl)ethyl]amine is a regioisomer of butyl[1-(thiophen-2-yl)ethyl]amine, which differ in the position of the sec-butyl group attachment to the ethylamine linker. This structural difference impacts synthetic routes: the target compound is typically accessed via reductive amination of 2-thiopheneacetaldehyde with sec-butylamine, whereas the alpha-methyl substituted isomer requires a different building block. Vendor data indicates that the target compound is available with a purity of ≥97%, consistent with optimized synthetic protocols . This contrasts with the less common alpha-methyl analog, for which fewer commercial sources and lower purity ranges are reported .

Synthetic Accessibility & Purity
Supporting evidence
≥97%
reported vendor purity
Supports procurement confidence and synthesis reproducibility
Regioisomer purity profile may differ
Organic Synthesis Process Chemistry Analytical Chemistry

Sec-Butyl Substitution Modulates Lipophilicity and Predicted ADME Profile

The calculated partition coefficient (clogP) for (Butan-2-yl)[2-(thiophen-2-yl)ethyl]amine is approximately 3.1, while the shorter-chain ethyl analog has a clogP of ~2.0 and the longer heptan-2-yl analog a clogP of ~5.5 . This intermediate lipophilicity positions the compound favorably for blood-brain barrier (BBB) penetration while maintaining aqueous solubility sufficient for formulation. The sec-butyl group also introduces a chiral center, potentially leading to stereoselective metabolism and distinct pharmacokinetic profiles compared to achiral linear alkyl amines [1].

Predicted Lipophilicity
Class-level inference
clogP ≈ 3.1
intermediate vs ethyl (2.0) and heptyl (5.5) analogs
ADME model context for BBB penetration and solubility
Metabolic stability requires experimental validation
ADME Medicinal Chemistry Drug Design

Absence of Direct Pharmacological Data Necessitates Empirical Validation

Despite its structural analogy to pharmacologically active thiophene ethylamines, no peer-reviewed studies directly report the biological activity of (Butan-2-yl)[2-(thiophen-2-yl)ethyl]amine. Public databases lack IC50, Ki, or efficacy data for this specific compound [1]. This absence of data is itself a critical differentiator: researchers must conduct de novo screening to establish potency and selectivity, whereas some analogs have published activity profiles that may guide or mislead SAR hypotheses. Procurement of this compound therefore requires an empirical approach rather than reliance on inferred activity from closely related structures.

Direct Pharmacological Data
Data to verify
No published IC50/Ki
absent from public databases
Empirical validation required; published SAR may not transfer
Supports exploration of unestablished chemical space
Pharmacology Lead Discovery Data Reproducibility

Strategic Procurement and Research Applications for (Butan-2-yl)[2-(thiophen-2-yl)ethyl]amine


Lead Optimization in CNS Drug Discovery

Use as a core scaffold for synthesizing focused libraries of N-substituted thiophene ethylamines to explore SAR around 5-HT2A and other GPCR targets. The sec-butyl group provides a starting point for optimizing potency and metabolic stability, guided by class-level SAR insights from related phenethylamine series [1].

Process Chemistry and Synthetic Methodology Development

Employ as a model substrate to develop robust reductive amination protocols or novel C-N coupling reactions, given its commercial availability at high purity (≥97%). The presence of a chiral center also allows for the investigation of asymmetric synthetic methods or chiral resolution techniques [1].

Comparative ADME Studies for Thiophene-Based Compounds

Include in a panel of thiophene ethylamine analogs to experimentally determine the impact of N-alkyl chain branching on key ADME parameters such as microsomal stability, CYP inhibition, and permeability. Its intermediate clogP (~3.1) makes it a valuable comparator against more polar (ethyl) and more lipophilic (heptyl) analogs .

Application
Selection Property
Validation Focus
CNS GPCR target studies
N-alkyl SAR profile
Receptor binding & functional assay endpoints
Synthetic method development
Secondary amine core & purity
Reaction yield & chiral resolution review
ADME profiling panel
ClogP ~3.1 & sec-butyl group
Microsomal stability & permeability review
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